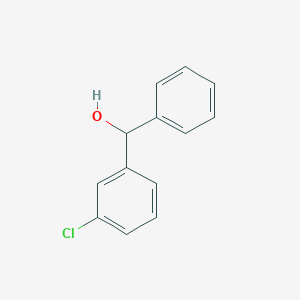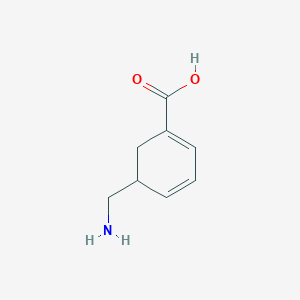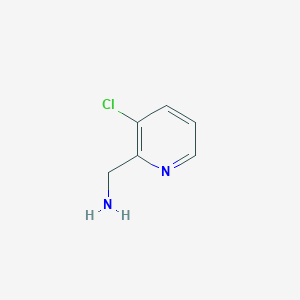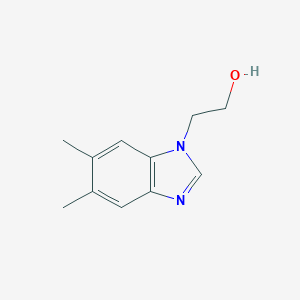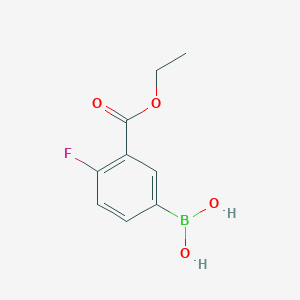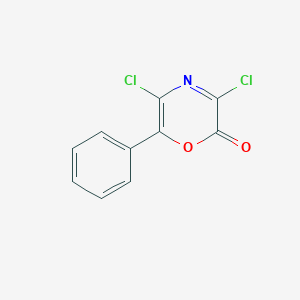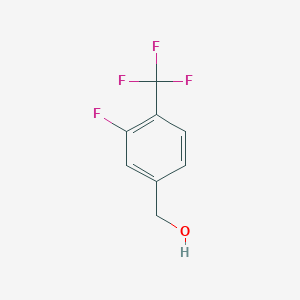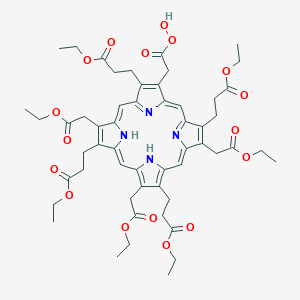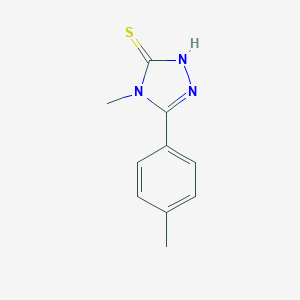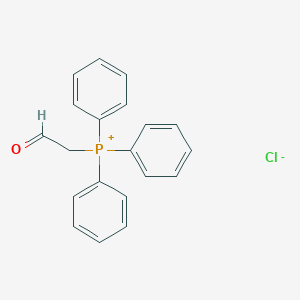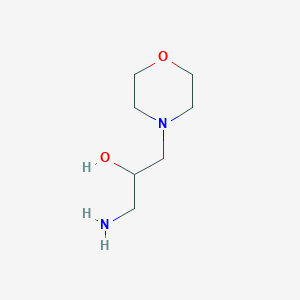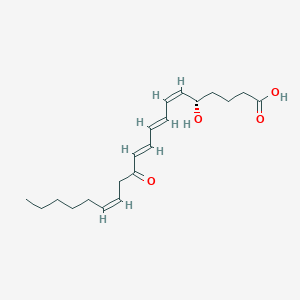
12-Oxo-ltb4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-oxo-leukotriene B4 is a metabolite of leukotriene B4, which is derived from arachidonic acid through the lipoxygenase pathway. This compound plays a crucial role in the metabolism of leukotriene B4 and is involved in inflammatory reactions. It stimulates calcium levels in human neutrophils and induces their migration .
Mechanism of Action
Target of Action
The primary target of 12-oxo Leukotriene B4 (12-Oxo-LTB4) is human neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response. They are the first cells to migrate towards a site of inflammation, where they perform functions such as phagocytosis, degranulation, and the release of leukotrienes .
Mode of Action
This compound interacts with its target, human neutrophils, by stimulating calcium levels and inducing migration . The compound has an EC50 of 33 nM for stimulating calcium levels and an EC50 of 170 nM for inducing migration . This suggests that this compound has a potent effect on neutrophil function, contributing to the inflammatory response.
Biochemical Pathways
This compound is an intermediate in the lipoxygenase-catalyzed pathway of Arachidonic acid metabolism . It plays a crucial role in Leukotriene B4 metabolism, which is involved in inflammation reactions . The compound is formed via the LTB4 12-hydroxydehydrogenase pathway .
Result of Action
The action of this compound results in a number of effects at the molecular and cellular level. It stimulates calcium levels in human neutrophils, which is a critical step in the activation of these cells . Additionally, this compound induces the migration of neutrophils , contributing to their accumulation at sites of inflammation. This can result in an enhanced inflammatory response.
Biochemical Analysis
Biochemical Properties
12-oxo Leukotriene B4 interacts with several enzymes, proteins, and other biomolecules. It is an initial metabolite of LTB4 formed via the LTB4 12-hydroxydehydrogenase pathway . This metabolite is rapidly converted to 10,11-dihydro-12-oxo-LTB4, followed by reduction of the 12-oxo group to give 10,11-dihydro-LTB4 .
Cellular Effects
12-oxo Leukotriene B4 has significant effects on various types of cells and cellular processes. It stimulates calcium levels in human neutrophils with an EC50 of 33 nM . It also induces migration of neutrophils with an EC50 of 170 nM . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 12-oxo Leukotriene B4 exerts its effects through binding interactions with biomolecules and changes in gene expression. It is less potent than LTB4 at stimulating Ca 2+ mobilization in human neutrophils and at stimulating neutrophil migration .
Metabolic Pathways
12-oxo Leukotriene B4 is involved in the metabolic pathways of Leukotriene B4 . It interacts with enzymes such as 5-lipoxygenase and 12-hydroxydehydrogenase, which are crucial in the metabolism of Leukotriene B4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
12-oxo-leukotriene B4 is synthesized through the metabolism of leukotriene B4 by the enzyme leukotriene B4 12-hydroxydehydrogenase. This enzyme catalyzes the oxidation of the hydroxyl group at the 12th position of leukotriene B4 to form 12-oxo-leukotriene B4 .
Industrial Production Methods
The industrial production of 12-oxo-leukotriene B4 involves the use of leukotriene B4 as a starting material, which is then subjected to enzymatic oxidation using leukotriene B4 12-hydroxydehydrogenase. The reaction is typically carried out under controlled conditions to ensure the efficient conversion of leukotriene B4 to 12-oxo-leukotriene B4 .
Chemical Reactions Analysis
Types of Reactions
12-oxo-leukotriene B4 undergoes various chemical reactions, including:
Reduction: It can be reduced to 10,11-dihydro-12-oxo-leukotriene B4.
Oxidation: It can be further oxidized to form other metabolites.
Substitution: It can form glutathione conjugates through substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents such as sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Glutathione is commonly used for substitution reactions.
Major Products Formed
10,11-dihydro-12-oxo-leukotriene B4: Formed through reduction.
Glutathione conjugates: Formed through substitution reactions.
Scientific Research Applications
12-oxo-leukotriene B4 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other leukotriene metabolites.
Biology: It is studied for its role in inflammatory responses and neutrophil migration.
Medicine: It is investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the production of leukotriene-related compounds for research and pharmaceutical purposes
Comparison with Similar Compounds
Similar Compounds
Leukotriene B4: The parent compound from which 12-oxo-leukotriene B4 is derived.
10,11-dihydro-12-oxo-leukotriene B4: A reduced form of 12-oxo-leukotriene B4.
12-hydroxy-leukotriene B4: Another metabolite of leukotriene B4.
Uniqueness
12-oxo-leukotriene B4 is unique due to its specific role in the metabolism of leukotriene B4 and its involvement in inflammatory responses. Unlike its parent compound, leukotriene B4, 12-oxo-leukotriene B4 has a reduced potency in stimulating calcium mobilization and neutrophil migration, making it a valuable tool for studying the regulation of inflammatory processes .
Properties
CAS No. |
136696-10-1 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5S,6E,8Z,10E,14Z)-5-hydroxy-12-oxoicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t19-/m1/s1 |
InChI Key |
SJVWVCVZWMJXOK-GIUDXHRWSA-N |
SMILES |
CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C\CC(=O)/C=C/C=C\C=C\[C@H](CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O |
Appearance |
Assay:≥90%A solution in acetonitrile |
physical_description |
Solid |
Synonyms |
12-oxo-LTB4 12-oxoleukotriene B4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


